molecular formula C10H19O5PS B161033 ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate CAS No. 128606-47-3

ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate

Cat. No.: B161033
CAS No.: 128606-47-3
M. Wt: 282.3 g/mol
InChI Key: MZULHRQPPKQTRY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19O5PS and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

128606-47-3

Molecular Formula

C10H19O5PS

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate

InChI

InChI=1S/C10H19O5PS/c1-5-12-10(11)8-9(4)15-16(17,13-6-2)14-7-3/h8H,5-7H2,1-4H3/b9-8+

InChI Key

MZULHRQPPKQTRY-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OP(=S)(OCC)OCC

SMILES

CCOC(=O)C=C(C)OP(=S)(OCC)OCC

Canonical SMILES

CCOC(=O)C=C(C)OP(=S)(OCC)OCC

Synonyms

2-butenoic acid-3-(diethoxyphosphinothioyl)ethyl ester
RPR 5
RPR V
RPR-5
RPR-V

Origin of Product

United States

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